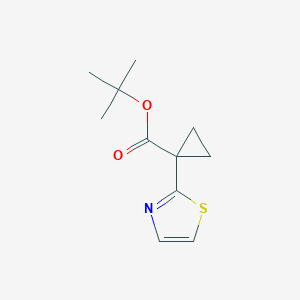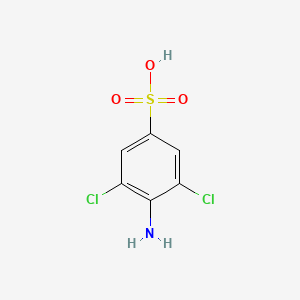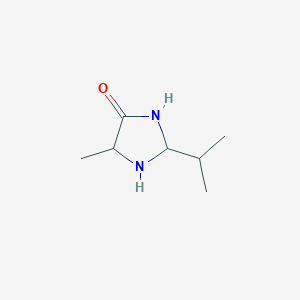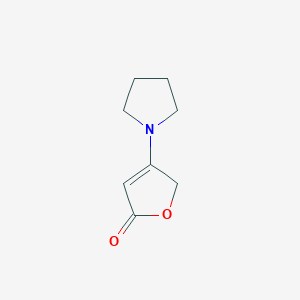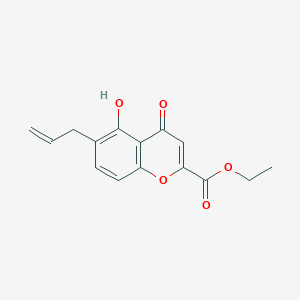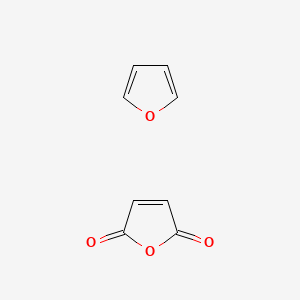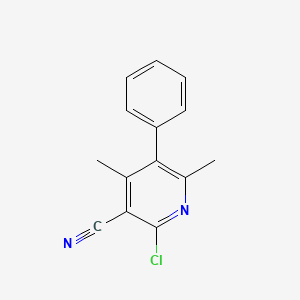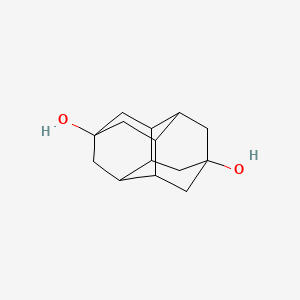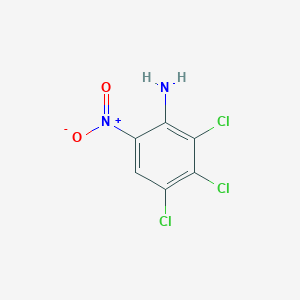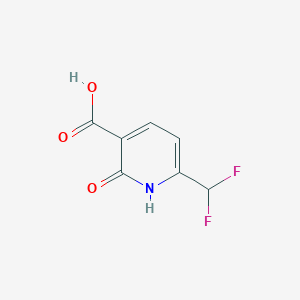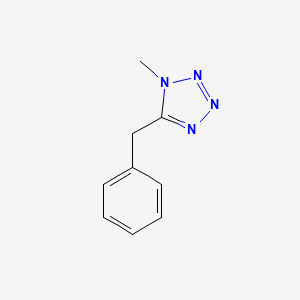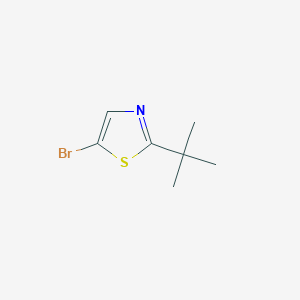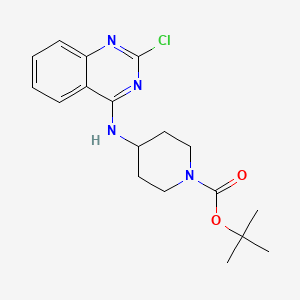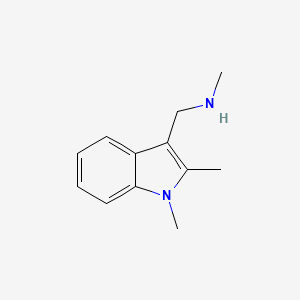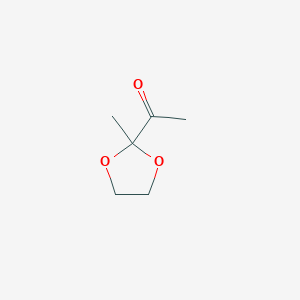
2-methyl-2-acetyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-acetyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-methyl-2-acetyl-1,3-dioxolane can be synthesized through the reaction of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-methyl-2-acetyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Applications De Recherche Scientifique
2-methyl-2-acetyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-methyl-2-acetyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involved may include enzymatic reactions and non-covalent interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in flavor and fragrance industries.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Utilized in organic synthesis and material science.
Uniqueness: 2-methyl-2-acetyl-1,3-dioxolane stands out due to its specific reactivity and stability, making it a valuable compound in various applications. Its unique structure allows for diverse chemical transformations and interactions, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
57308-62-0 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C6H10O3/c1-5(7)6(2)8-3-4-9-6/h3-4H2,1-2H3 |
Clé InChI |
JGWHXQZGGHZZDG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


